5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process. One common method includes the reaction of 4-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with 4-methoxybenzyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl and methoxyphenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s interactions with enzymes and receptors make it a valuable tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole: A simpler analog with similar chemical properties but lacking the additional functional groups.
2,5-Disubstituted 1,3,4-Oxadiazoles: Compounds with different substituents at the 2 and 5 positions, which can alter their chemical and biological properties.
Uniqueness
5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both fluorophenyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal and materials chemistry .
Properties
Molecular Formula |
C18H13FN4O3 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O3/c1-24-14-8-4-11(5-9-14)17-20-15(26-23-17)10-16-21-22-18(25-16)12-2-6-13(19)7-3-12/h2-9H,10H2,1H3 |
InChI Key |
QBSIVAKDZKMIAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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